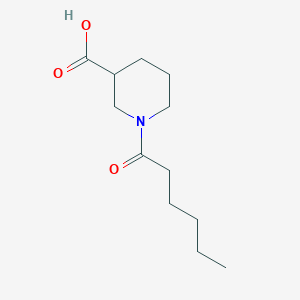![molecular formula C38H37PSi B14895638 (2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’-(tert-Butyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is a complex organophosphorus compound It is characterized by the presence of a binaphthyl backbone, which is functionalized with a tert-butyldimethylsilyl group and a diphenylphosphane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(tert-Butyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves multiple steps. One common approach is to start with the binaphthyl backbone, which is then functionalized with a tert-butyldimethylsilyl group. This step often involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature.
The next step involves the introduction of the diphenylphosphane group. This can be achieved through a reaction with diphenylphosphine chloride (Ph2PCl) in the presence of a base such as triethylamine (Et3N). The reaction is typically carried out under inert conditions to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production of (2’-(tert-Butyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2’-(tert-Butyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the tert-butyldimethylsilyl group.
Coupling Reactions: Palladium-catalyzed coupling reactions are often employed, using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3).
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Binaphthyl Derivatives: Resulting from substitution reactions.
Coupled Products: Formed through coupling reactions, often leading to complex organic molecules.
Aplicaciones Científicas De Investigación
(2’-(tert-Butyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug development
Propiedades
Fórmula molecular |
C38H37PSi |
|---|---|
Peso molecular |
552.8 g/mol |
Nombre IUPAC |
[1-[2-[tert-butyl(dimethyl)silyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C38H37PSi/c1-38(2,3)40(4,5)35-27-25-29-17-13-15-23-33(29)37(35)36-32-22-14-12-16-28(32)24-26-34(36)39(30-18-8-6-9-19-30)31-20-10-7-11-21-31/h6-27H,1-5H3 |
Clave InChI |
LULRUEUZOJSFNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


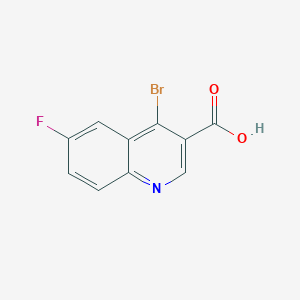
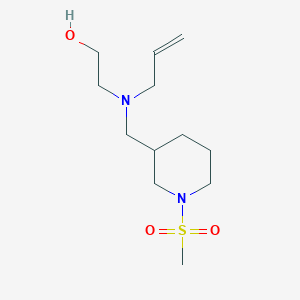
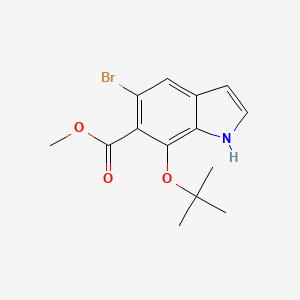
![Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B14895568.png)

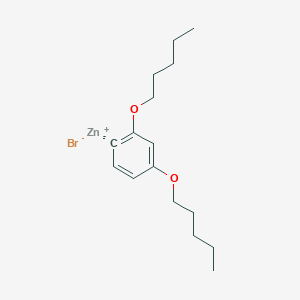
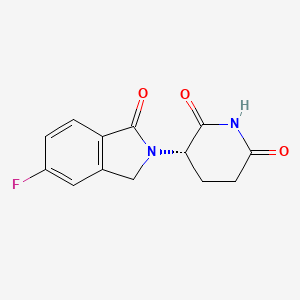
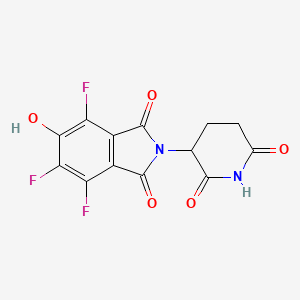
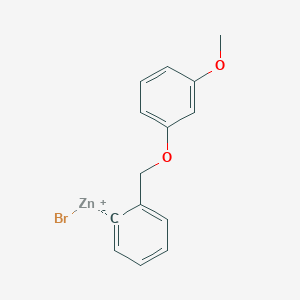
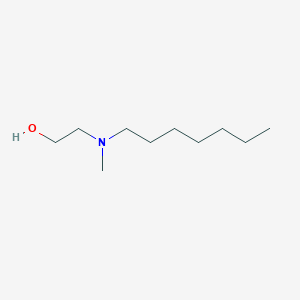
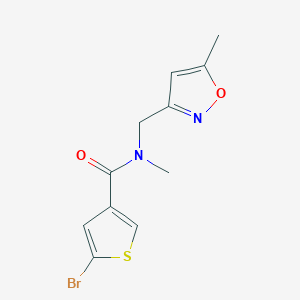
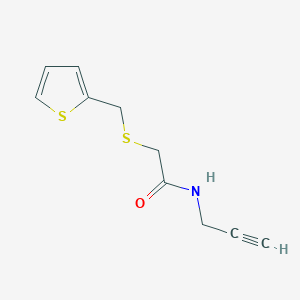
![1-(2,5-Dimethoxyphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14895631.png)
